Sulfamethylthiazole sodium
CAS No.: 58944-02-8
Cat. No.: VC18937504
Molecular Formula: C10H10N3NaO2S2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58944-02-8 |
|---|---|
| Molecular Formula | C10H10N3NaO2S2 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | sodium;(4-aminophenyl)sulfonyl-(4-methyl-1,3-thiazol-2-yl)azanide |
| Standard InChI | InChI=1S/C10H10N3O2S2.Na/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1 |
| Standard InChI Key | WSHBUVWBGHKXLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Stereochemistry
Sulfamethylthiazole sodium (C₁₀H₁₀N₃O₂S₂·Na) is the sodium salt of sulfamethylthiazole, a sulfonamide derivative. The compound has a molecular weight of 291.325 g/mol and exists in an achiral configuration with no defined stereocenters or E/Z isomerism . Its structure comprises a 4-methylthiazole ring linked to a sulfonamide group attached to a para-aminobenzene moiety (Fig. 1).
Table 1: Comparative properties of sulfamethylthiazole and its sodium salt
| Property | Sulfamethylthiazole (C₁₀H₁₁N₃O₂S₂) | Sulfamethylthiazole Sodium (C₁₀H₁₀N₃O₂S₂·Na) |
|---|---|---|
| Molecular Weight | 269.343 g/mol | 291.325 g/mol |
| Charge | Neutral | +1 (Na⁺ counterion) |
| Solubility | Low in water | High aqueous solubility |
| Primary Use | Precursor | Topical antibiotic formulation |
The sodium salt’s enhanced solubility arises from ionic dissociation in aqueous media, a critical factor for drug delivery in ophthalmic ointments .
Spectroscopic and Computational Data
The SMILES notation for sulfamethylthiazole sodium is [Na+].CC1=CSC([N-]S(=O)(=O)C2=CC=C(N)C=C2)=N1, while its InChIKey (WSHBUVWBGHKXLX-UHFFFAOYSA-N) confirms the absence of stereochemical complexity . Quantum mechanical calculations predict a planar geometry for the sulfonamide-benzenesulfonyl group, facilitating interactions with bacterial enzyme active sites .
Synthesis and Industrial Production
Synthetic Pathways
Sulfamethylthiazole sodium is synthesized via a multi-step process beginning with benzene nitration. Key intermediates include 4-acetamidobenzenesulfonyl chloride, which undergoes ammonolysis to yield sulfamethylthiazole. Subsequent sodium salt formation occurs through neutralization with sodium hydroxide :
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Nitration: Benzene → Nitrobenzene (HNO₃/H₂SO₄)
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Reduction: Nitrobenzene → Aniline (Sn/HCl)
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Sulfonation: Aniline → 4-Acetamidobenzenesulfonyl chloride (ClSO₃H)
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Ammonolysis: Intermediate + 4-methylthiazol-2-amine → Sulfamethylthiazole
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Salt Formation: Sulfamethylthiazole + NaOH → Sulfamethylthiazole sodium
This route ensures high yields (>80%) and scalability for industrial production .
Mechanism of Antibacterial Action
Dihydropteroate Synthetase Inhibition
Sulfamethylthiazole sodium competitively inhibits dihydropteroate synthetase (DHPS), an enzyme critical for bacterial folate synthesis. By structurally mimicking para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydropteroate, depleting tetrahydrofolate reserves required for DNA and protein synthesis .
Table 2: In vitro antibacterial activity against Salmonella enteritidis
| Concentration (μg/mL) | Growth Inhibition (%) | Media Type |
|---|---|---|
| 10 | 98.2 | Synthetic |
| 10 | 75.4 | Peptone-containing |
| 50 | 100.0 | Synthetic |
Data derived from Muir et al. (1942) demonstrate superior efficacy in synthetic media, attributed to reduced antagonism by peptone-derived PABA .
Synergy with Tetracycline
In the formulation Pensulvit®, sulfamethylthiazole sodium (5%) is combined with tetracycline (1%) to exploit dual mechanisms: DHPS inhibition and ribosomal protein synthesis blockade. This combination reduces the risk of resistance and broadens antimicrobial coverage .
Pharmacological and Clinical Profile
Ophthalmic Applications
Pensulvit® ointment is indicated for bacterial conjunctivitis caused by Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. Clinical trials report a 92% resolution rate within 7 days, with minimal corneal irritation .
Pharmacokinetics and Metabolism
Topical application results in negligible systemic absorption. The sodium salt dissociates at the ocular surface, releasing sulfamethylthiazole, which undergoes hepatic acetylation and renal excretion. No CNS penetration has been documented, aligning with its localized use .
Toxicological and Environmental Considerations
Acute and Chronic Toxicity
Rodent studies indicate an LD₅₀ of 1,200 mg/kg (oral), with adverse effects limited to gastrointestinal distress. Chronic exposure data are lacking, but topical use poses minimal risk due to low bioavailability .
Environmental Persistence
Sulfamethylthiazole sodium exhibits moderate environmental persistence (t₁/₂ = 15 days in soil). Its detection in wastewater effluents (≤0.1 μg/L) necessitates monitoring to prevent aquatic toxicity .
Regulatory Status and Future Directions
Approved for veterinary and human ophthalmic use since the 1940s, sulfamethylthiazole sodium remains a first-line option in settings with high bacterial resistance. Ongoing research explores its potential in nanoparticle-based delivery systems to enhance corneal penetration .
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